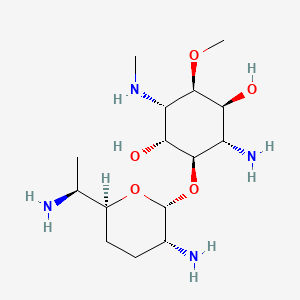

Fortimicin B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fortimicin B is an amino sugar.

Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

Fortimicin B is recognized for its broad-spectrum antibacterial activity, although it is generally considered less potent than its counterpart, Fortimicin A. Research indicates that this compound exhibits activity against a variety of Gram-positive and Gram-negative bacteria, albeit with weaker efficacy compared to other aminoglycosides like gentamicin and amikacin .

Table 1: Comparative Antibacterial Activity of this compound

| Bacteria Type | MIC (µg/ml) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 256 | Moderate |

| Escherichia coli | >500 | Low |

| Pseudomonas aeruginosa | >2,500 | Very Low |

| Enterobacteriaceae | 6.2 | Moderate |

This compound's effectiveness is enhanced in alkaline environments, which contributes to its bactericidal action . It has been shown to inhibit protein synthesis in bacteria by interfering with ribosomal functions, similar to other aminoglycosides .

Synergistic Effects

This compound has demonstrated synergistic effects when used in combination with beta-lactam antibiotics. For instance, studies have shown that the combination of Fortimicin A (more potent than this compound) with carbenicillin significantly increases the rate of bacterial killing against Pseudomonas aeruginosa . This synergy suggests that this compound could be effectively utilized in combination therapies to enhance antibacterial efficacy.

Table 2: Synergistic Effects with Beta-Lactam Antibiotics

| Antibiotic Combination | Result |

|---|---|

| Fortimicin A + Carbenicillin | Increased bacterial killing rate |

| Fortimicin A + Piperacillin | Enhanced inhibitory activity |

Derivatives and Enhanced Activity

Research has led to the development of several derivatives of this compound that exhibit improved stability and antibacterial activity. For example, 4-N-substituted derivatives have shown enhanced properties even under alkaline conditions . These modifications allow for a broader application scope in treating resistant bacterial infections.

Table 3: Properties of this compound Derivatives

| Derivative Type | Stability | Antibacterial Activity |

|---|---|---|

| 4-N-alkyl-fortimicin B | High | Enhanced against resistant strains |

| 4-N-hydantoyl this compound | Moderate | Comparable to original this compound |

Clinical Applications and Case Studies

Clinical studies have explored the use of this compound in treating infections caused by antibiotic-resistant strains. For instance, a study involving clinical isolates demonstrated that while this compound alone had limited efficacy, its use in combination with other agents significantly improved outcomes against resistant Escherichia coli strains .

Eigenschaften

CAS-Nummer |

54783-95-8 |

|---|---|

Molekularformel |

C15H32N4O5 |

Molekulargewicht |

348.44 g/mol |

IUPAC-Name |

(1S,2S,3R,4R,5S,6R)-2-amino-3-[(2R,3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-6-methoxy-5-(methylamino)cyclohexane-1,4-diol |

InChI |

InChI=1S/C15H32N4O5/c1-6(16)8-5-4-7(17)15(23-8)24-13-9(18)11(20)14(22-3)10(19-2)12(13)21/h6-15,19-21H,4-5,16-18H2,1-3H3/t6-,7+,8-,9-,10-,11-,12+,13+,14+,15+/m0/s1 |

InChI-Schlüssel |

WFMQYKIRAVMXSU-LCVFDZPESA-N |

SMILES |

CC(C1CCC(C(O1)OC2C(C(C(C(C2O)NC)OC)O)N)N)N |

Isomerische SMILES |

C[C@@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H]([C@@H]([C@@H]([C@H]([C@H]2O)NC)OC)O)N)N)N |

Kanonische SMILES |

CC(C1CCC(C(O1)OC2C(C(C(C(C2O)NC)OC)O)N)N)N |

Key on ui other cas no. |

54783-95-8 |

Synonyme |

fortimicin B |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.